
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide” is a complex organic molecule. It contains a morpholinosulfonyl group, a pyridinone ring, and a tolyl group . The tolyl group is a functional group related to toluene and is commonly found in diverse chemical compounds .
Synthesis Analysis
The synthesis of such compounds often involves the use of catalysts. For example, morpholine has been used as a catalyst in the synthesis of thiazolidinediones derivatives . The tolyl group can be introduced into compounds through Williamson etherification or C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound can be confirmed by spectral data such as IR, 1H NMR, and 13C NMR . The tolyl group has the general formula CH3C6H4−R .Chemical Reactions Analysis
The tolyl group in the compound can participate in various chemical reactions. For instance, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions . The compound might also undergo reactions typical for amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The tolyl group is considered nonpolar and hydrophobic . Amides can be hydrolyzed under acidic or basic conditions .Scientific Research Applications
Medicinal Chemistry: Antidiabetic Drug Development
This compound is structurally related to thiazolidinediones (TZDs), which are a class of drugs used to treat type 2 diabetes. Research has shown that TZDs derivatives can be synthesized using morpholine as a catalyst, and these derivatives have shown promise in docking studies with the peroxisome proliferator-activated receptor-γ (PPARγ), which is a target for antidiabetic drugs .
Organic Synthesis: Catalyst in Chemical Reactions
Morpholine, a component of the compound, is used as a catalyst in the synthesis of various organic molecules. For example, it has been utilized in the synthesis of substituted 5-Arylidene-3-m-tolyl thiazolidine-2,4-diones, which are important in medicinal chemistry due to their wide spectrum of biological and pharmacological activities .
Material Science: Optoelectronic Devices
The compound’s related molecule, m-MTDATA, which contains the m-tolyl group, is widely used in optoelectronic devices due to its good electron-donor characteristics. The electronic structure of such molecules is crucial for their performance in devices like organic light-emitting diodes (OLEDs) and solar cells .
Biochemistry: Biological Buffering Agent
Morpholine-based buffers, such as MOPS (3-(N-Morpholino)propanesulfonic acid), are widely used in biochemical and biological studies. They are suitable for a pH range of 6.5 – 7.9 and are often used in cell lysis and extraction, protein assays, gel electrophoresis, and as a cell culture media component .
Chemical Engineering: High Throughput Mechanochemistry
Mechanochemistry involves chemical reactions that proceed by mechanical force rather than thermal energy. The compound’s structural components can be used in mechanochemical processes for the parallel synthesis of derivatives, which is beneficial for high throughput screening in drug discovery .
Analytical Chemistry: NMR Spectroscopy
The compound’s diverse functional groups, such as the morpholino sulfonyl and the acetamide moiety, make it suitable for analysis by NMR spectroscopy. This allows for the detailed study of molecular structures and dynamics, which is essential in the development of new materials and drugs .
properties
IUPAC Name |
N-(3-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-14-4-2-5-15(12-14)19-17(22)13-20-7-3-6-16(18(20)23)27(24,25)21-8-10-26-11-9-21/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZKBGZDYZZWQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(morpholinosulfonyl)-2-oxopyridin-1(2H)-yl)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



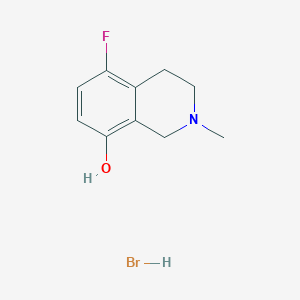

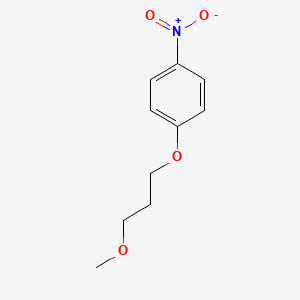
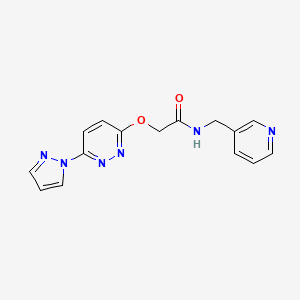


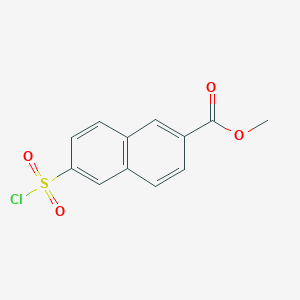
![6-Bromo-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2794228.png)
![1-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2794230.png)
![2-[2-(3-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2794232.png)
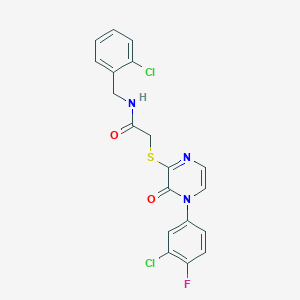
![N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2794234.png)